molecular formula C17H12N2O4 B12388885 Mtb-IN-2

Mtb-IN-2

Cat. No.: B12388885
M. Wt: 308.29 g/mol
InChI Key: WOVBYNARRLCBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mtb-IN-2 is a small molecule compound with antimicrobial activity against Mycobacterium tuberculosis. It is known for its low toxicity and ability to interfere with methionine metabolism processes, making it a valuable tool in the study of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtb-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antimicrobial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Mtb-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives are often tested for their efficacy against different strains of Mycobacterium tuberculosis .

Scientific Research Applications

Mtb-IN-2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Mtb-IN-2 include other antimicrobial agents targeting Mycobacterium tuberculosis, such as:

Uniqueness of this compound

This compound is unique in its specific targeting of methionine metabolism, which is not a common pathway targeted by other tuberculosis drugs. This makes it a valuable addition to the arsenal of antimicrobial agents, offering a different mechanism of action and potentially reducing the risk of resistance development .

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid

InChI

InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23)

InChI Key

WOVBYNARRLCBNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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